molecular formula C7H11F3 B1621160 1,1,1-Trifluorohept-2-ene CAS No. 66716-12-9

1,1,1-Trifluorohept-2-ene

Cat. No.: B1621160
CAS No.: 66716-12-9
M. Wt: 152.16 g/mol
InChI Key: QRILSXJWCCVOIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The 1,1,1-Trifluorohept-2-ene molecule contains a total of 20 bonds. There are 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .

Scientific Research Applications

Molecular Structure and Intramolecular Bonding

1,1,1-Trifluorohept-2-ene's related compound, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, has been studied for its molecular structure, conformation, and intramolecular hydrogen bonding. This research provides insights into the molecular geometries and electronic energies of different conformers, vital for understanding chemical behaviors and interactions (Vakili et al., 2012).

Synthesis of Fluorinated Compounds

Research on 1,1,1-Trifluoro-4,5,5-trimethoxyhex-3-en-2-one, a related fluorinated compound, highlights the synthesis of novel fluorinated building blocks. These are essential for creating CF3-containing furan-3-ones and bispyrazoles, demonstrating the chemical utility of trifluorohept-2-ene's derivatives (Bazhin et al., 2014).

Catalytic Chemical Reactions

A study on gold-catalyzed cycloisomerization of 1,5-allenynes, closely related to this compound, reveals the potential of such compounds in facilitating catalytic reactions, expanding the scope of organic synthesis and catalysis (Cheong et al., 2008).

Chemical Properties and Reactions

The synthesis and chemical properties of trifluoromethyl-containing enones, similar to this compound, have been a subject of considerable attention. This research reveals unique chemical properties due to the COCF3 group and C=C bond, important for synthesizing new trifluoromethyl-substituted carbo- and heterocycles (Yakovenko et al., 2015).

Enantioselective Synthesis

The highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols via hydrogenation of related compounds highlights the potential of this compound in stereoselective synthesis, a crucial aspect of medicinal chemistry and drug development (Kuroki et al., 2000).

Safety and Hazards

In case of a fire, it is recommended to wear self-contained breathing apparatus for firefighting if necessary . Personal protective equipment should be used to avoid dust formation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,1,1-Trifluorohept-2-ene can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,6-Heptadiene", "Bromine", "Sodium fluoride", "Sodium hydride", "Hydrogen fluoride" ], "Reaction": [ "Step 1: 1,6-Heptadiene is reacted with bromine to form 1,6-dibromohexane.", "Step 2: 1,6-dibromohexane is treated with sodium fluoride to produce 1,6-difluorohexane.", "Step 3: 1,6-difluorohexane is reacted with sodium hydride to form 1,6-difluoroheptane.", "Step 4: 1,6-difluoroheptane is treated with hydrogen fluoride to produce 1,1,1-Trifluorohept-2-ene." ] }

CAS No.

66716-12-9

Molecular Formula

C7H11F3

Molecular Weight

152.16 g/mol

IUPAC Name

1,1,1-trifluorohept-2-ene

InChI

InChI=1S/C7H11F3/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3

InChI Key

QRILSXJWCCVOIT-UHFFFAOYSA-N

SMILES

CCCCC=CC(F)(F)F

Canonical SMILES

CCCCC=CC(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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